molecular formula C22H24BrNO4S B11979910 ethyl 2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-propenoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-propenoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11979910
M. Wt: 478.4 g/mol
InChI Key: JLZUFPMKGYLOSB-JXMROGBWSA-N
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Description

Ethyl 2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-propenoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzothiophene core, which is known for its biological activity and is often used in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-propenoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Propenoyl Group: The propenoyl group can be introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Bromination and Methoxylation: The aromatic ring is brominated and methoxylated using bromine and methanol under controlled conditions.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propenoyl groups.

    Reduction: Reduction reactions can target the propenoyl group, converting it to a saturated alkyl chain.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products typically include alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s benzothiophene core is known for its biological activity, making it a candidate for drug development, particularly in anti-inflammatory and anticancer research.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: Its derivatives can be used as probes or inhibitors in biochemical studies.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The benzothiophene core can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[(2E)-3-(4-methoxyphenyl)-2-propenoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Ethyl 2-{[(2E)-3-(2,4-dichlorophenyl)-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

The presence of the bromine atom and the methoxy group on the aromatic ring distinguishes ethyl 2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-propenoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate from its analogs. These functional groups can significantly influence the compound’s reactivity and biological activity, making it unique in its class.

Properties

Molecular Formula

C22H24BrNO4S

Molecular Weight

478.4 g/mol

IUPAC Name

ethyl 2-[[(E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H24BrNO4S/c1-4-28-22(26)20-15-8-5-13(2)11-18(15)29-21(20)24-19(25)10-7-14-6-9-17(27-3)16(23)12-14/h6-7,9-10,12-13H,4-5,8,11H2,1-3H3,(H,24,25)/b10-7+

InChI Key

JLZUFPMKGYLOSB-JXMROGBWSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)/C=C/C3=CC(=C(C=C3)OC)Br

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C=CC3=CC(=C(C=C3)OC)Br

Origin of Product

United States

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